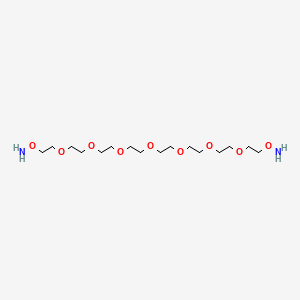
Bis-aminooxy-PEG7
Descripción general
Descripción
Bis-aminooxy-PEG7: is a polyethylene glycol (PEG) derivative containing two aminooxy groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it highly useful in various biochemical applications. The aminooxy groups in this compound can react with aldehydes to form oxime bonds, or with reductants to form hydroxylamine linkages .
Mecanismo De Acción
- Role : It connects two essential ligands, crucial for forming PROTAC (PROteolysis TAgeting Chimeras) molecules. These PROTACs enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Target of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
Bis-aminooxy-PEG7 interacts with various biomolecules through its aminooxy groups. These groups can form oxime bonds with aldehydes, a common functional group in many biomolecules . If a reductant is used, it will form a hydroxylamine linkage . This property allows this compound to participate in a variety of biochemical reactions.
Cellular Effects
It is known that this compound is a PEG-based linker for PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . This suggests that this compound may influence cell function by altering protein levels within the cell.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its ability to form bonds with aldehydes . This allows it to interact with a wide range of biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes.
Temporal Effects in Laboratory Settings
Given its role as a linker in PROTACs , it is likely that its effects would depend on the stability and degradation rates of the PROTACs it is part of.
Metabolic Pathways
Given its ability to form bonds with aldehydes , it is likely that it could interact with a variety of enzymes and cofactors.
Transport and Distribution
Its hydrophilic nature due to the PEG spacer likely influences its distribution .
Subcellular Localization
Given its role as a linker in PROTACs , it is likely that its localization would depend on the specific proteins it is designed to target.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Bis-aminooxy-PEG7 is synthesized by reacting a PEG derivative with aminooxy groups. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction. The reaction conditions often include maintaining a low temperature to prevent degradation of the aminooxy groups .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: : Bis-aminooxy-PEG7 primarily undergoes nucleophilic addition reactions with aldehydes to form oxime bonds. Under reductive conditions, it can form hydroxylamine linkages .
Common Reagents and Conditions: : The common reagents used in these reactions include aldehydes and reductants like sodium borohydride. The reactions are typically carried out in aqueous media or organic solvents like DMSO or DMF .
Major Products Formed: : The major products formed from these reactions are oxime bonds when reacting with aldehydes, and hydroxylamine linkages under reductive conditions .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Bis-aminooxy-PEG7 is used as a linker in the synthesis of complex molecules. It facilitates the formation of oxime bonds, which are stable and useful in various chemical syntheses .
Biology: : In biological research, this compound is used in bioconjugation techniques. It helps in attaching biomolecules to surfaces or other molecules, enhancing their functionality and stability .
Medicine: : In medicine, this compound is used in drug delivery systems. The PEG spacer increases the solubility and stability of drugs, improving their efficacy and reducing side effects .
Industry: : In industrial applications, this compound is used in the production of polymers and other materials. Its ability to form stable bonds makes it valuable in creating durable and high-performance materials .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other PEG derivatives with functional groups like amino, carboxyl, or thiol groups. Examples include amino-PEG, carboxyl-PEG, and thiol-PEG .
Uniqueness: : Bis-aminooxy-PEG7 is unique due to its aminooxy groups, which provide specific reactivity with aldehydes. This specificity and the stability of the resulting oxime bonds make it particularly valuable in bioconjugation and drug delivery applications .
Propiedades
IUPAC Name |
O-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2O9/c17-26-15-13-24-11-9-22-7-5-20-3-1-19-2-4-21-6-8-23-10-12-25-14-16-27-18/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMKUVSBEGNABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)OCCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)
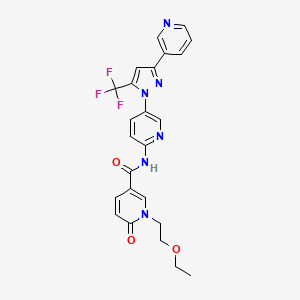

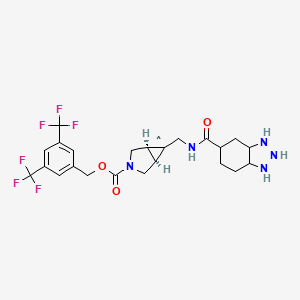
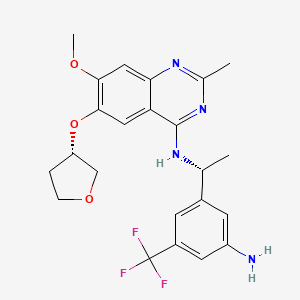

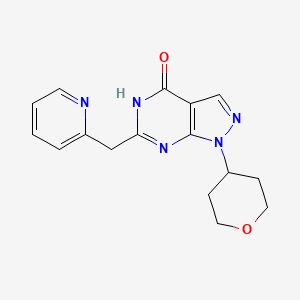


![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)
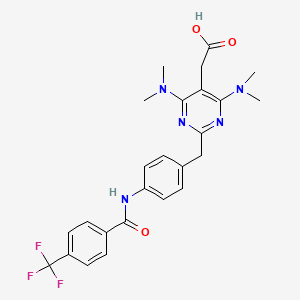
![6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide](/img/structure/B606092.png)
